molecular formula C7H12N4 B2767984 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 154641-04-0

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2767984
CAS No.: 154641-04-0
M. Wt: 152.201
InChI Key: JCVZAGYFQJQJHQ-UHFFFAOYSA-N
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Description

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a synthetic, nitrogen-dense bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H12N4, with a molecular weight of 152.20 g/mol . The compound features a saturated pyrimidine ring fused to a 1,2,4-triazole, creating a privileged scaffold found in numerous biologically active molecules. The core [1,2,4]triazolo[4,3-a]pyrimidine structure is a key pharmacophore in several marketed drugs and is extensively investigated for its diverse therapeutic potential . Research into this class of compounds has demonstrated promising biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacterial strains and antiproliferative properties against various cancer cell lines . The compound is supplied as a high-purity material for research purposes. This product is intended for laboratory research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers must handle this material with appropriate safety precautions, wearing suitable personal protective equipment and working in a well-ventilated environment. For more detailed specifications, including spectral data and handling instructions, please contact our technical support team.

Properties

IUPAC Name

3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-6-9-10-7-8-4-3-5-11(6)7/h2-5H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZAGYFQJQJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-1H-pyrazole-4-carboxamide with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound.

Industrial Production Methods

Industrial production of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazolo-pyrimidine derivatives that showed potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Another area of interest is the anticancer potential of this compound. Several studies have reported that triazolo-pyrimidine derivatives can induce apoptosis in cancer cells. A notable case study involved the evaluation of a specific derivative in vitro against human cancer cell lines such as HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell proliferation .

Neuroprotective Effects
The neuroprotective effects of 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine have been explored in models of neurodegenerative diseases. Research has shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells. A study focusing on Alzheimer’s disease models revealed that certain derivatives improved cognitive function and reduced amyloid plaque accumulation .

Agrochemicals

Herbicidal Activity
In agricultural applications, 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine has been evaluated for its herbicidal properties. Field trials demonstrated that formulations containing this compound effectively controlled weed growth without adversely affecting crop yield . The mechanism of action appears to involve the disruption of photosynthesis in target plant species.

Insecticidal Properties
Additionally, some derivatives have shown promise as insecticides. Laboratory studies indicated that these compounds could effectively repel or kill common agricultural pests such as aphids and whiteflies. The mode of action is believed to be neurotoxic effects on the insects .

Material Science

Polymer Chemistry
In material science, 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is being investigated for its potential use in polymer synthesis. Its heterocyclic structure allows for the incorporation into polymer matrices to enhance thermal stability and mechanical properties. Preliminary studies suggest that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .

Data Summary Table

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against resistant strains , ,
AgrochemicalsEffective herbicide and insecticide ,
Material ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of 3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-a]pyrimidine scaffold is highly versatile, with modifications at the 3-position leading to diverse biological and physicochemical profiles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrimidine Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Synthesis Method Applications References
3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine Ethyl (C₂H₅) 209.25 - Intermediate for antihypertensive agents .
- Discontinued as a building block .
Alkylation of triazole precursors or cyclization reactions . Pharmaceutical synthesis (e.g., diuretics, antihypertensives) .
3-(4-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 4-Fluorophenyl (C₆H₄F) 218.23 - Enhanced electronegativity due to fluorine.
- Improved binding to aromatic receptors.
Nucleophilic substitution or Suzuki coupling . Drug discovery (e.g., kinase inhibitors) .
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 2-Fluorophenyl (C₆H₄F) 218.23 - Bioactivity in crop protection .
- High selectivity in agrochemical targets.
Similar to 4-fluorophenyl analog, with regioselective fluorination . Agrochemicals (pesticides, herbicides) .
3-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}pyridine Pyridinyl (C₅H₄N) 201.23 - Potential CNS activity due to pyridine’s basicity.
- Unspecified bioactivity.
Cross-coupling reactions (e.g., pyridine introduction via Pd catalysis) . Medicinal chemistry (e.g., neuroactive agents) .
Ethyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e]-[1,2,4]triazolo[4,3-a]pyrimidine-9-carboxylate Ethyl ester + fused ring 554 (C₂₈H₃₀N₂O₈S) - Cytotoxic activity against A549 and HepG2 cancer cells . Smiles rearrangement of thiohydrazides . Anticancer drug development .

Key Findings :

Substituent Impact on Bioactivity: Ethyl group: Enhances metabolic stability but may reduce target affinity compared to aryl substituents. Derivatives like the ethyl ester analog show anticancer activity, suggesting ethyl’s role in modulating cytotoxicity . Fluorophenyl groups: Fluorine’s electronegativity improves binding to enzymes/receptors (e.g., kinase targets) and agrochemical targets (e.g., pest-specific proteins) .

Synthetic Flexibility :

  • Ethyl-substituted derivatives are synthesized via alkylation (e.g., using ethyl halides) or cyclization .
  • Aryl-substituted analogs require cross-coupling (e.g., Suzuki) or regioselective fluorination .

Applications :

  • Pharmaceuticals : Ethyl and fluorophenyl derivatives are prioritized for antihypertensive and anticancer agents .
  • Agrochemicals : 2-Fluorophenyl analogs demonstrate efficacy in crop protection .

Fluorophenyl substituents increase lipophilicity (logP), favoring membrane interaction but possibly reducing aqueous solubility .

Biological Activity

3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative, antimicrobial, and potential therapeutic applications.

  • IUPAC Name : 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • Molecular Formula : C₈H₁₄N₄
  • Molecular Weight : 166.22 g/mol
  • CAS Number : 1258640-29-7

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various derivatives of triazolo[4,3-a]pyrimidines against cancer cell lines. Notably:

  • In a study evaluating new derivatives synthesized through a one-pot reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles and ethyl acetoacetate, compounds demonstrated significant antitumor activity against MDA-MB-231 and MCF-7 breast cancer cell lines. The most potent compounds exhibited IC₅₀ values of 17.83 μM and 19.73 μM respectively .

Table 1: Antiproliferative Activity of Selected Triazolo[4,3-a]pyrimidine Derivatives

CompoundCell LineIC₅₀ (μM)
4cMDA-MB-23117.83
4jMCF-719.73
CisplatinMDA-MB-231Reference
CisplatinMCF-7Reference

Antimicrobial Activity

Triazolo[4,3-a]pyrimidines have also been studied for their antimicrobial properties. Research indicates that these compounds can exhibit antibacterial and antifungal activities:

  • A review of literature suggests that various triazolo-pyrimidine derivatives have been shown to possess significant antimicrobial effects against a range of pathogens. This includes activity against Gram-positive and Gram-negative bacteria as well as fungi .

The biological activity of triazolo[4,3-a]pyrimidines is often attributed to their ability to interact with specific biological targets:

  • DNA Interaction : Certain derivatives have demonstrated the ability to induce DNA photocleavage and apoptosis in cancer cells. This is thought to occur through the formation of reactive oxygen species (ROS) which damage cellular components leading to cell death .

Case Studies

  • Antitumor Activity in Breast Cancer :
    • A study conducted on synthesized triazolo[4,3-a]pyrimidines indicated that these compounds could effectively inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms. Further investigations are ongoing to elucidate the precise molecular pathways involved in their activity .
  • Antimicrobial Efficacy :
    • In vitro tests have shown that specific derivatives exhibit broad-spectrum antimicrobial activity. For example, compounds were tested against Staphylococcus aureus and Escherichia coli with notable inhibitory concentrations reported .

Q & A

What are the primary synthetic routes for 3-ethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, and how do reaction conditions influence yield?

Basic : The compound is typically synthesized via cyclocondensation of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl reagents. For example, refluxing 5-amino-triazole with acetylene dicarboxylates in ethanol using p-TsOH·H₂O (5 mol%) as a catalyst yields substituted triazolopyrimidine carboxylates after 12 hours . Recrystallization from organic solvents (e.g., ethanol/dioxane) improves purity.
Advanced : Regioselective synthesis can be achieved using hypervalent iodine reagents like diacetoxy iodobenzene (DIB), which facilitates intramolecular oxidative cyclization under mild conditions (room temperature, CH₂Cl₂). This method minimizes side reactions and achieves >80% yields for derivatives with electron-withdrawing substituents .

How is structural characterization of triazolopyrimidine derivatives validated in academic research?

Basic : ¹H NMR spectroscopy is standard for confirming ring fusion and substituent positions. For example, protons on the pyrimidine fragment appear as doublets at δ 7.15–7.59 ppm, while substituents (e.g., ethyl groups) show distinct splitting patterns .
Advanced : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry. In studies of 3-substituted derivatives, crystallographic data confirmed the [1,2,4]triazolo[4,3-a]pyrimidine core and spatial orientation of substituents (e.g., phenyl groups at C-7) .

What biological activities are associated with this compound class, and how are these evaluated experimentally?

Basic : Derivatives exhibit anticancer, antimicrobial, and enzyme inhibitory properties. In vitro assays (e.g., MTT) using MG-63 osteosarcoma and MCF-7 breast cancer cells quantify antiproliferative activity, with GI₅₀ values <150 µM for lead compounds .
Advanced : Apoptosis induction is measured via flow cytometry (Annexin V/PI staining), while enzyme inhibition (e.g., thymidylate synthase) is validated through molecular docking (PDB ID: 2G8D) and kinetic assays .

How do substituent modifications impact pharmacological activity?

Basic : Alkyl/aryl groups at C-3 enhance lipophilicity and membrane permeability. For instance, ethyl substituents improve bioavailability compared to methyl analogs .
Advanced : Electron-withdrawing groups (e.g., Cl at C-7) increase cytotoxicity by stabilizing interactions with DNA topoisomerase II. Structure-activity relationship (SAR) studies reveal that para-substituted phenyl groups optimize binding to hydrophobic enzyme pockets .

How should researchers address contradictions in reported synthetic yields or biological data?

Basic : Replicate protocols with strict control of reaction conditions (e.g., solvent purity, catalyst loading). Discrepancies in yields (e.g., 60–90%) may arise from variations in recrystallization solvents .
Advanced : Use multivariate analysis (e.g., DoE) to identify critical factors. For example, DIB-mediated reactions show consistent regioselectivity, whereas acidic conditions may produce regioisomers depending on protonation states .

What strategies ensure regioselectivity in triazolopyrimidine synthesis?

Advanced : Hypervalent iodine reagents (e.g., DIB) enforce regioselective cyclization by polarizing electron density in hydrazone intermediates. Computational modeling (DFT) predicts favorable transition states for 5-membered ring closure over 6-membered alternatives .

How can molecular docking elucidate interactions with biological targets?

Advanced : Dock triazolopyrimidine derivatives into protein active sites (e.g., thymidylate synthase) using AutoDock Vina. Key interactions include hydrogen bonding with Ser216 and π-stacking with Phe225. Validate predictions with mutagenesis studies .

What green chemistry principles apply to triazolopyrimidine synthesis?

Advanced : Solvent-free microwave-assisted reactions reduce waste, while recyclable catalysts (e.g., silica-supported p-TsOH) improve atom economy. Ethanol/water mixtures replace dichloromethane in cyclization steps .

How do triazolopyrimidines induce apoptosis in cancer cells?

Advanced : They activate intrinsic pathways by upregulating Bax/Bcl-2 ratios and caspase-3 cleavage. Flow cytometry and Western blotting confirm mitochondrial membrane depolarization and cytochrome c release in treated cells .

What analytical techniques resolve structural ambiguities in complex derivatives?

Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) differentiate regioisomers. X-ray crystallography remains the gold standard for unambiguous assignment, as demonstrated for dichlorophenyl-substituted analogs .

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